molecular formula C8H8N2O B1322665 6,7-dihydro-1,7-naphthyridin-8(5H)-one CAS No. 301666-63-7

6,7-dihydro-1,7-naphthyridin-8(5H)-one

Cat. No. B1322665
M. Wt: 148.16 g/mol
InChI Key: FACHEWJELYJLGD-UHFFFAOYSA-N
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Description

The compound “7-methyl-6,8-dihydro-5H-1,7-naphthyridin-5-amine” is a heterocyclic compound with nitrogen hetero-atoms .


Molecular Structure Analysis

The molecular formula of this compound is C9H13N3 . It has a molecular weight of 163.22000 .


Physical And Chemical Properties Analysis

The compound has a Polar Surface Area (PSA) of 42.15000 and a LogP of 1.16500 . Unfortunately, the sources do not provide information on the density, boiling point, melting point, or flash point .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Santo et al. (2003) explored the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, providing insights into their spectroscopic properties and interaction with different solvents. This study contributes to understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Santo et al., 2003).

Synthesis from Acyclic Precursors

  • Blanco et al. (1999) reported on the synthesis of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters and their isomers from acyclic precursors. This provides a methodology for producing various derivatives of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, which could be essential for pharmaceutical synthesis and material science applications (Blanco et al., 1999).

General Synthesis Methodology

  • Murray et al. (2023) developed a new synthesis method for 7,8-dihydro-1,6-naphthyridin-5(6H)-ones with quaternary centers. This methodology could be pivotal in synthesizing various naphthyridinone derivatives for research and development in pharmaceuticals and organic chemistry (Murray et al., 2023).

Biomedical Applications

  • Oliveras et al. (2021) reviewed the synthesis and biomedical applications of 1,6-naphthyridines, highlighting their potential as ligands for various receptors in the body. This indicates the significant role these compounds could play in drug development and therapeutic applications (Oliveras et al., 2021).

Improved Synthesis for Pharmaceutical Applications

  • Dow and Schneider (2001) described an improved synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, which is a pharmacophore with potential therapeutic applications. This improved synthesis could facilitate the development of new drugs based on this pharmacophore (Dow & Schneider, 2001).

Discovery of c-Met Kinase Inhibitors

  • Wang et al. (2013) discovered a new class of c-Met kinase inhibitors based on the 1,6-naphthyridine motif. This discovery has potential implications for cancer treatment and the development of new targeted therapies (Wang et al., 2013).

Synthesis of Hydroxycarboxamide Derivatives

  • Blanco et al. (2005) synthesized a series of hydroxycarboxamide derivatives of 1,6-naphthyridin-5(6H)-one-7-carboxamides, contributing to the variety of functionalized naphthyridine derivatives available for pharmaceutical research and development (Blanco et al., 2005).

Potential Antitumor Activity

  • Singh et al. (2003) synthesized and assessed derivatives of dibenzo[c,h][1,6]naphthyridin-6-ones for topoisomerase-I targeting activity and cytotoxicity, demonstrating their potential as antitumor agents (Singh et al., 2003).

properties

IUPAC Name

6,7-dihydro-5H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-2,4H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHEWJELYJLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623303
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-1,7-naphthyridin-8(5H)-one

CAS RN

301666-63-7
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301666-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Turlington, C Malosh, J Jacobs… - Journal of Medicinal …, 2014 - ACS Publications
Positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGlu 5 ) represent a promising therapeutic strategy for the treatment of schizophrenia. Starting from an …
Number of citations: 15 pubs.acs.org
WE Childers, AM Gilbert, JD Kennedy… - Expert Opinion on …, 2008 - Taylor & Francis
Background: Chronic pain conditions, whether inflammatory or neuropathic in origin remain a significant unmet medical need. Existing treatments exhibit insufficient efficacy and also …
Number of citations: 25 www.tandfonline.com
RF Fimognari Jr - 2018 - repositories.lib.utexas.edu
The separation and purification of elements, ions, and molecules are of great importance to a wide arrays of chemical industries. To this end, materials are continuously being designed …
Number of citations: 0 repositories.lib.utexas.edu

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